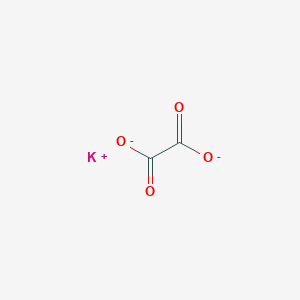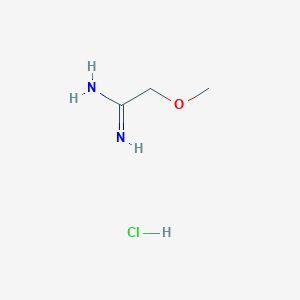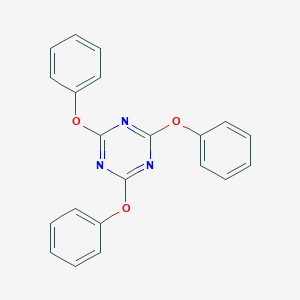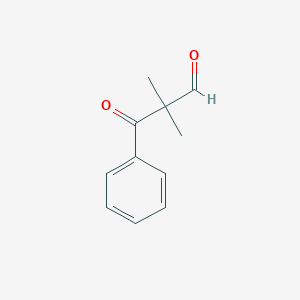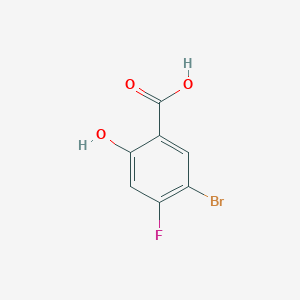
5-Bromo-4-fluoro-2-hydroxybenzoic acid
Descripción general
Descripción
5-Bromo-4-fluoro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 . It has a molecular weight of 235.01 g/mol . It is also known by the synonym 5-Bromo-4-fluorosalicylic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-fluoro-2-hydroxybenzoic acid is1S/C7H4BrFO3/c8-4-1-3 (7 (11)12)6 (10)2-5 (4)9/h1-2,10H, (H,11,12) . The Canonical SMILES string is C1=C (C (=CC (=C1Br)F)O)C (=O)O . Physical And Chemical Properties Analysis
5-Bromo-4-fluoro-2-hydroxybenzoic acid is a solid at room temperature . It has a molecular weight of 235.01 g/mol . The compound has a topological polar surface area of 57.5 Ų .Aplicaciones Científicas De Investigación
Anaerobic Degradation and Methanogenic Pathways
A study by Londry and Fedorak (1993) demonstrated the use of fluorinated compounds in detecting aromatic metabolites in methanogenic consortia. They found that the m-cresol-degrading consortium could convert exogenous 4-hydroxybenzoic acid and benzoic acid to methane, highlighting a novel demethylation step in the degradation pathway. This research contributes to understanding the anaerobic degradation processes in environmental systems (Londry & Fedorak, 1993).
Crystallographic and Electronic Structure Analysis
Pramanik, Dey, and Mukherjee (2019) conducted a crystallographic study using X-ray powder diffraction on various benzoic acid derivatives, including ones structurally similar to 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Their research provided insights into the nature of intermolecular interactions and the electronic structure of these compounds, which is valuable for the development of new materials and pharmaceuticals (Pramanik, Dey, & Mukherjee, 2019).
Hydrolytic Dehalogenation
Van den Tweel, Kok, and de Bont (1987) studied the hydrolytic dehalogenation of halogenated benzoates by Alcaligenes denitrificans NTB-1. Their research revealed how certain bacterial strains metabolize halogenated organic compounds, which is crucial for understanding bioremediation processes (Van den Tweel, Kok, & de Bont, 1987).
Synthesis and Applications in Pharmaceuticals
Several studies have focused on the synthesis of compounds structurally related to 5-Bromo-4-fluoro-2-hydroxybenzoic acid and their potential applications in pharmaceuticals. For example, Mohan et al. (2004) synthesized oxadiazole derivatives containing phenoxyfluorophenyl groups for potential insecticidal activity (Mohan et al., 2004).
Polymorphism in Co-crystal Systems
Li, Chen, and Lu (2014) reported on polymorphism in a co-crystal system containing compounds structurally similar to 5-Bromo-4-fluoro-2-hydroxybenzoic acid. Their study offers valuable insights into the polymorphism of co-crystals, which is important for the design of advanced materials and pharmaceuticals (Li, Chen, & Lu, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-4-fluoro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOOCGAVXMXLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594140 | |
| Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
CAS RN |
1644-71-9 | |
| Record name | 5-Bromo-4-fluoro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

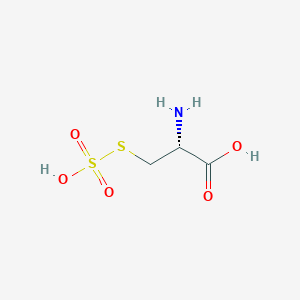
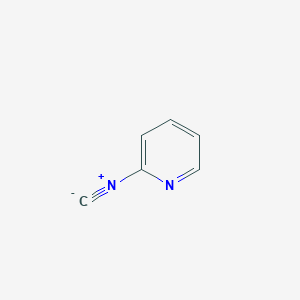
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
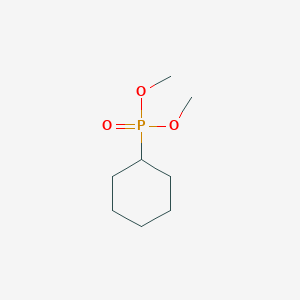
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
